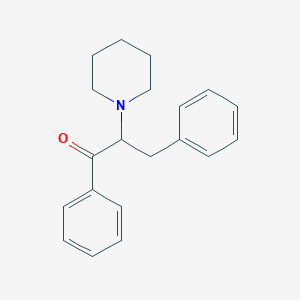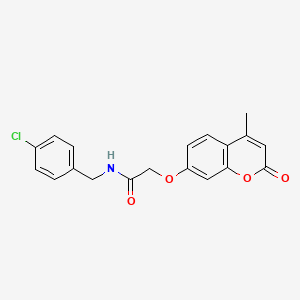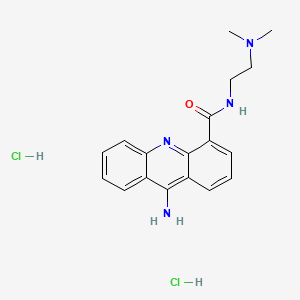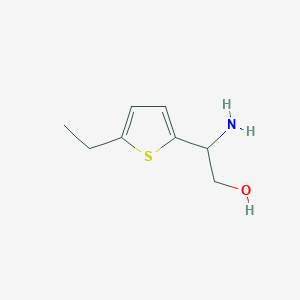![molecular formula C10H13F2N B12122832 [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: is an organic compound characterized by the presence of a difluorophenyl group attached to a propyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,4-difluorobenzene with propylamine under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The process involves several steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Catalysts such as palladium or copper salts may be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction may produce difluorophenyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific molecular pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,4-Difluorophenyl)propionic acid
- 2,4-Difluoronitrobenzene
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Comparison: Compared to similar compounds, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine exhibits unique properties due to the presence of both the difluorophenyl and methylamine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13F2N |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-13-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
GFBUNQJENYTFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)
![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)


![Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-](/img/structure/B12122809.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)


![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)


![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)
